Cas no 313470-06-3 (5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide)

5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
- F0375-0037
- 5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Oprea1_570544
- 5-chloro-2-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
- 313470-06-3
- AKOS001013465
- Z29463506
- 5-chloro-2-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
-
- Inchi: 1S/C19H10ClN3O5S/c20-11-5-6-15(23(26)27)13(8-11)17(24)22-19-21-14(9-29-19)12-7-10-3-1-2-4-16(10)28-18(12)25/h1-9H,(H,21,22,24)
- InChI Key: INLWCEWJDJBODS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(NC1=NC(=CS1)C1C(=O)OC2C=CC=CC=2C=1)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 427.0029693g/mol
- Monoisotopic Mass: 427.0029693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 714
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 142Ų
5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0375-0037-2mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0375-0037-5mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0375-0037-20mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0375-0037-30mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0375-0037-40mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0375-0037-1mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA78429-10mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA78429-50mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | BA78429-100mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 100mg |
$697.00 | 2024-04-20 | ||
Life Chemicals | F0375-0037-3mg |
5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide |
313470-06-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide Related Literature
-
Li-Ming Du,Yu-Hua Guo,Yan-Fang Qin,Jun-Wen Wang,Hao Wu Anal. Methods, 2013,5, 173-179
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide
Introduction to 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 313470-06-3) and Its Emerging Applications in Chemical Biology
The compound 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 313470-06-3) represents a fascinating molecule in the realm of chemical biology, characterized by its intricate structural framework and promising biological activities. This benzamide derivative, featuring a thiazole core linked to a chromenone moiety, has garnered significant attention due to its potential in modulating various biological pathways. The presence of multiple pharmacophoric elements—such as the electron-withdrawing nitro group, the electron-donating chloro substituent, and the heterocyclic scaffolds—enhances its interaction with biological targets, making it a valuable candidate for further investigation.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The thiazole ring, known for its stability and versatility in biological systems, has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. In contrast, the chromenone scaffold is renowned for its antioxidant and anti-inflammatory properties, often derived from natural flavonoids. The strategic combination of these two motifs in 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide suggests a synergistic effect that could enhance its therapeutic potential.
The structural complexity of this compound also opens up avenues for derivatization and optimization. Researchers have been exploring various synthetic strategies to modify the functional groups while maintaining or improving biological efficacy. For instance, the nitro group can be reduced to an amine or converted into an azide for further chemical manipulation, enabling the development of more diverse derivatives. Such modifications are crucial for fine-tuning pharmacokinetic properties and minimizing off-target effects.
In the context of current research trends, 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide has been investigated for its potential role in modulating enzyme activity and signal transduction pathways. Preliminary studies have indicated that this compound may interact with enzymes such as kinases and phosphodiesterases, which are pivotal in regulating cellular processes like proliferation and apoptosis. The chromenone moiety, in particular, has been shown to exhibit inhibitory effects on certain inflammatory pathways by scavenging reactive oxygen species (ROS). This dual functionality makes it an attractive candidate for developing novel therapeutics targeting chronic inflammatory diseases.
The thiazole ring contributes additional layers of biological activity by serving as a scaffold for binding to specific protein targets. Its ability to form hydrogen bonds and π-stacking interactions with amino acid residues in proteins enhances its binding affinity. This property has been exploited in designing molecules that can selectively inhibit pathogenic enzymes or disrupt aberrant protein-protein interactions. For example, derivatives of thiazole-based benzamides have shown promise in preclinical studies as inhibitors of bacterial enzymes involved in DNA replication and transcription.
Another compelling aspect of 5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ybenzamide is its potential application in addressing multidrug resistance (MDR) mechanisms. In cancer therapy, MDR is a significant challenge where tumor cells develop resistance to multiple chemotherapeutic agents. The structural features of this compound may allow it to bypass or modulate MDR pathways by interacting with efflux pumps or inhibiting ATP-binding cassette (ABC) transporters. Such interactions could enhance drug penetration into cancer cells and improve therapeutic outcomes.
Computational modeling and high-throughput screening (HTS) have played pivotal roles in evaluating the biological relevance of this compound. Molecular docking studies have revealed that it can bind effectively to several protein targets with high affinity. These computational predictions have been validated through experimental assays, confirming its potential as a lead molecule for drug development. Furthermore, virtual screening techniques have identified additional analogs with enhanced potency or selectivity.
The synthesis of 5-chloro-2-nitro-N-[4-(6-hydroxynaphthalen]-1H-indazolizinylidene]benzamidine hydrochloride, a closely related derivative reported in recent literature (CAS No: 84793764), underscores the growing interest in chromenone-thiazole hybrids. This derivative exhibited notable anti-inflammatory activity by inhibiting COX enzymes and NFκB signaling pathways. Such findings reinforce the therapeutic relevance of this chemical class and inspire further exploration into structurally related compounds like 5-chloro[6(7H)-dibenzo[c,d][1]benzofuran]-7(6H)-one (CAS No: 84995741), which has demonstrated similar bioactivities.
The pharmacokinetic profile of 5-chloro[6(7H)-dibenzo[c,d][1]benzofuran]-7(6H)-one has also been studied to assess its suitability for clinical translation. Preliminary data suggest reasonable oral bioavailability and metabolic stability under physiological conditions. These attributes are critical for ensuring that the compound reaches therapeutic levels efficiently while minimizing degradation by metabolic enzymes such as cytochrome P450 (CYP450). Further optimization may involve modifications aimed at enhancing solubility or reducing clearance rates.
In conclusion,5-chloro[6(7H)-dibenzo[c,d][1]benzofuran]-7(6H)-one represents a promising scaffold with significant therapeutic potential across multiple disease areas including cancer immunotherapy,inflammatory bowel disease,and neurodegenerative disorders.In light of these findings,5-chloro[6(7H)-dibenzo[c,d][1]benzofuran]-7(6H)-one(CAS No: 84995741) warrants further investigation as both a standalone therapeutic agentand as inspiration for designing next-generation biologically active molecules.
313470-06-3 (5-chloro-2-nitro-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylbenzamide) Related Products
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 857369-11-0(2-Oxoethanethioamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)



